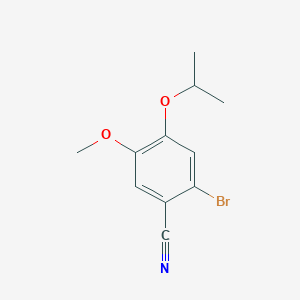

2-Bromo-4-isopropoxy-5-methoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bromo-methoxybenzonitrile derivatives involves multiple steps, including bromination, oxyalkylation, and other functional group transformations. For example, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through bromination, oxyalkylation, and thioamidation from commercially available 4-hydroxybenzonitrile with a total yield of 49.2% . Similarly, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, with an overall yield of about 47% .

Molecular Structure Analysis

The molecular structure and stereochemistry of bromo-methoxybenzonitrile derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined by X-ray crystallographic analysis, and the compound was found to undergo partial isomerization in solution . The equilibrium geometric structure of 5-bromo-2-methoxybenzonitrile was studied using Density Functional Theory (DFT), predicting geometrical parameters such as bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

Bromo-methoxybenzonitrile derivatives can participate in various chemical reactions. For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen . These reactions are significant for the formation of biologically active compounds and for understanding the reactivity of these derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxybenzonitrile derivatives, such as their thermodynamic properties and luminescence behaviors, are important for their potential applications. Ternary lanthanide complexes with 2-bromo-5-methoxybenzoic acid were synthesized and characterized, revealing that they form a 3D supramolecular network and exhibit luminescence . The heat capacities of these complexes were determined by DSC, and their luminescence spectra and lifetimes were measured . Additionally, the NLO properties of 5-bromo-2-methoxybenzonitrile were calculated, indicating potential applications in frequency doubling and second harmonic generation .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies

- Density Functional Theory (DFT) Analysis : The geometric structure of 5-Bromo-2-methoxybenzonitrile, a compound similar to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, has been studied using DFT. The study focused on predicting geometrical parameters such as bond length, bond angle, and dihedral angle, as well as analyzing FT-IR and FT-Raman spectra. This research highlights the potential for similar DFT-based studies on 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (Kumar & Raman, 2017).

Synthesis and Industrial Application

- Synthesis of Similar Compounds : A study focused on the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a structurally similar compound, outlines a three-step procedure involving bromination, cyanidation, and alkylation. The synthesis process is noteworthy for its mild reaction conditions, facile operation, and lower cost, suggesting potential industrial applications (Fan-hao, 2012).

Chemical Analysis and Molecular Structure

- X-Ray Crystallographic Analysis : Research on dihydrofuran carbonitrile derivatives, which are related to benzonitriles, revealed insights into their molecular structure using X-ray crystallography. Such studies could be replicated for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile to understand its molecular arrangement and properties (Swamy et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZGOZFFYWJHEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407849 |

Source

|

| Record name | 2-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropoxy-5-methoxybenzonitrile | |

CAS RN |

515846-11-4 |

Source

|

| Record name | 2-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)